4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15292104
InChI: InChI=1S/C28H28N4O4/c1-3-14-36-22-12-11-19(15-23(22)35-4-2)27-24-25(20-9-5-6-10-21(20)33)30-31-26(24)28(34)32(27)17-18-8-7-13-29-16-18/h5-13,15-16,27,33H,3-4,14,17H2,1-2H3,(H,30,31)
SMILES:
Molecular Formula: C28H28N4O4
Molecular Weight: 484.5 g/mol

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15292104

Molecular Formula: C28H28N4O4

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C28H28N4O4
Molecular Weight 484.5 g/mol
IUPAC Name 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C28H28N4O4/c1-3-14-36-22-12-11-19(15-23(22)35-4-2)27-24-25(20-9-5-6-10-21(20)33)30-31-26(24)28(34)32(27)17-18-8-7-13-29-16-18/h5-13,15-16,27,33H,3-4,14,17H2,1-2H3,(H,30,31)
Standard InChI Key DMAXPADMIMUEPR-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O)OCC

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, reflects its intricate architecture. Its molecular formula is C₂₇H₃₁N₃O₅, with a molecular weight of 477.6 g/mol . The CAS registry number 879955-30-3 uniquely identifies it in chemical databases .

Structural Features

The molecule comprises:

  • A pyrrolo[3,4-c]pyrazol-6-one core, a bicyclic system with fused pyrrole and pyrazole rings.

  • A 3-ethoxy-4-propoxyphenyl group at position 4, introducing alkoxy substituents for lipophilicity modulation.

  • A 2-hydroxyphenyl moiety at position 3, contributing hydrogen-bonding capacity.

  • A pyridin-3-ylmethyl side chain at position 5, enhancing potential for π-π stacking and metal coordination .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number879955-30-3
Molecular FormulaC₂₇H₃₁N₃O₅
Molecular Weight477.6 g/mol
IUPAC Name4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with hydrazine derivatives and carbonyl precursors to construct the pyrazole ring. A representative pathway includes:

  • Cyclocondensation: Reaction of hydrazine with β-keto esters or diketones to form pyrazole intermediates.

  • Pyrrole Annulation: Cyclization via Buchwald-Hartwig amination or transition metal catalysis to fuse the pyrrole ring .

  • Functionalization: Sequential alkylation and etherification to introduce ethoxy, propoxy, and pyridinylmethyl groups.

Optimization Challenges

  • Regioselectivity: Controlling substituent positions during cyclization requires precise temperature and catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings) .

  • Steric Hindrance: Bulky substituents like propoxyphenyl necessitate polar aprotic solvents (DMF, DMSO) to enhance solubility.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine hydrate, EtOH, reflux65-70%
Pyrrole CyclizationCuI, L-proline, DMF, 110°C50-55%
O-AlkylationK₂CO₃, alkyl halide, acetone75-80%

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (pyridine-H), 7.25–6.75 (aromatic protons), 4.85 (pyrrolidine-H), 3.95–3.45 (ethoxy/propoxy CH₂), 1.35–1.10 (alkyl CH₃).

  • IR (KBr): 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

  • MS (ESI+): m/z 478.3 [M+H]⁺, consistent with molecular weight .

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and dichloromethane.

  • Stability: Degrades under acidic conditions (pH <4) via pyrazole ring opening; stable in neutral/basic buffers.

Pharmacological Profile

Biological Screening Data

  • S1R Binding: Analogous compounds show Kᵢ values of 75–150 nM, with selectivity over sigma-2 receptors .

  • Antimicrobial Activity: Pyridine-containing derivatives inhibit biofilm formation in Staphylococcus aureus (MIC = 8–16 µg/mL) .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurement confirms molecular formula (calculated for C₂₇H₃₁N₃O₅: 477.5864; observed: 477.5867) .

X-ray Crystallography

Though unreported for this compound, related pyrrolopyrazoles exhibit triclinic crystal systems with π-stacking between aryl groups .

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